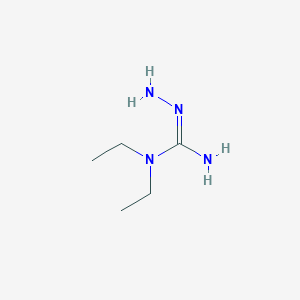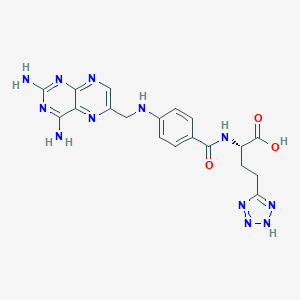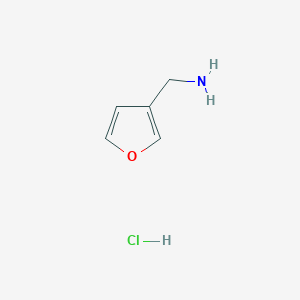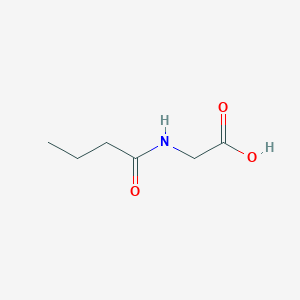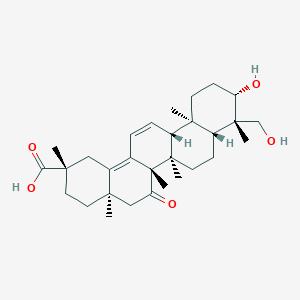
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone, also known as MX, is a synthetic compound that is widely used in various fields of scientific research. It is an organic halogen compound that contains a furanone ring and two chlorine atoms. MX has been the subject of numerous studies due to its unique properties and potential applications in different fields.
作用機序
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is a potent electrophile that can react with various biological molecules, including DNA, proteins, and lipids. The mechanism of action of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone involves the formation of covalent adducts with biological molecules, which can lead to cellular damage and dysfunction. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is known to induce oxidative stress and DNA damage, which can trigger a cascade of cellular responses, including apoptosis and inflammation.
生化学的および生理学的効果
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been shown to have a variety of biochemical and physiological effects on different organisms. In animal studies, 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone exposure has been associated with liver and kidney damage, as well as reproductive and developmental toxicity. In vitro studies have shown that 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone can induce DNA damage and oxidative stress in human cells. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has also been shown to have potential anticancer properties by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is a useful tool for studying various biological processes, including DNA damage and repair mechanisms, mutagenesis, and carcinogenesis. It is a relatively stable compound that can be easily synthesized in a laboratory setting. However, 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is also a potent mutagenic and carcinogenic agent that can pose a risk to researchers working with the compound. Therefore, appropriate safety measures should be taken when handling 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone in a laboratory setting.
将来の方向性
There are several future directions for research on 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone. One potential area of research is the development of new drugs based on the structure of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been shown to have potential anticancer properties, and further studies could lead to the development of new cancer treatments. Additionally, research could focus on the environmental impact of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone and its potential role in the formation of disinfection byproducts in water treatment processes. Further studies could also investigate the potential health effects of long-term exposure to 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone in humans and animals.
合成法
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone can be synthesized by the reaction of chloral hydrate with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone. The synthesis of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been extensively studied for its potential applications in different fields of scientific research. It has been used as a model compound for studying the formation of disinfection byproducts in water treatment processes. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has also been used as a mutagenic agent in genetic studies and as a tool for studying DNA damage and repair mechanisms. Additionally, 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been used in the development of new drugs and as a potential anticancer agent.
特性
CAS番号 |
125974-08-5 |
|---|---|
製品名 |
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone |
分子式 |
C5H4Cl2O3 |
分子量 |
182.99 g/mol |
IUPAC名 |
4-chloro-3-(chloromethyl)-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C5H4Cl2O3/c6-1-2-3(7)5(9)10-4(2)8/h4,8H,1H2 |
InChIキー |
WDEQLMYIIXBHTJ-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=O)OC1O)Cl)Cl |
正規SMILES |
C(C1=C(C(=O)OC1O)Cl)Cl |
同義語 |
3-CCMHF 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone CMCF cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



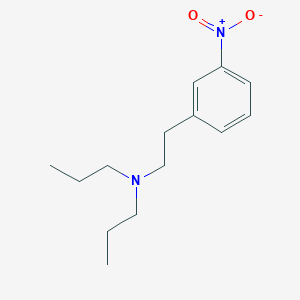
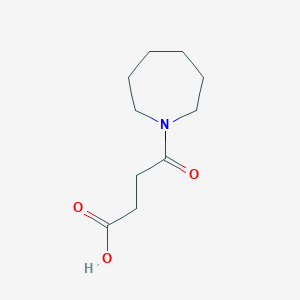
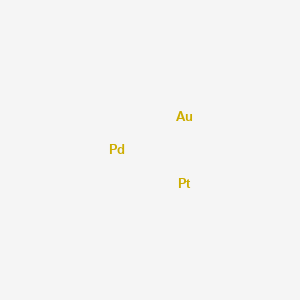
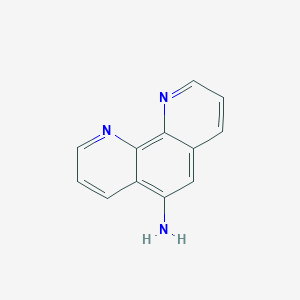
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)
